Salinazid

Description

Structure

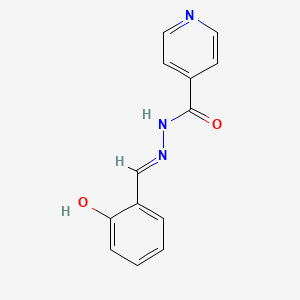

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIZUNYMJSPHBH-OQLLNIDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56314764 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

495-84-1 |

Source

|

| Record name | Salinazid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salinazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALINAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Salinazid Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinazid, a hydrazone derivative of the frontline antitubercular drug isoniazid (INH), is a potent agent against Mycobacterium tuberculosis (M.tb). Its mechanism of action is intrinsically linked to that of its parent compound, functioning as a prodrug that requires activation by a mycobacterial enzyme to exert its bactericidal effects. This guide provides an in-depth technical overview of the molecular pathways involved in this compound's efficacy, from its activation to the ultimate inhibition of essential cell wall synthesis. It details the key enzymatic players, presents quantitative data on antimycobacterial activity, outlines relevant experimental protocols, and provides visual diagrams of the core processes.

The Prodrug Activation Cascade

This compound, like isoniazid, is not inherently active against M. tuberculosis. It must first be bioactivated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] This activation is a critical first step and a primary determinant of the drug's efficacy.

The activation process involves the oxidation of the hydrazide moiety of the drug by KatG. This enzymatic reaction generates a spectrum of reactive species, most notably an isonicotinic acyl radical.[2][4] Mutations within the katG gene are a major cause of clinical resistance to isoniazid, as they prevent this essential activation step.

Caption: The activation pathway of the this compound prodrug by the KatG enzyme.

Inhibition of Mycolic Acid Synthesis

The primary target of activated this compound is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. This enzyme is a vital component of the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids—long, complex fatty acids that are the hallmark of the mycobacterial cell wall.

The isonicotinic acyl radical generated by KatG spontaneously reacts with the ubiquitous cellular cofactor nicotinamide adenine dinucleotide (NAD⁺) to form a covalent INH-NAD adduct. This adduct is the true inhibitory molecule. It binds with high affinity to the active site of InhA, blocking the binding of its natural substrate and effectively halting the elongation of fatty acids required for mycolic acid synthesis. The disruption of the mycolic acid layer compromises the structural integrity of the cell wall, leading to cell lysis and death.

Caption: The formation of the INH-NAD adduct and its subsequent inhibition of InhA.

Quantitative Data on Antimycobacterial Activity

The potency of antitubercular agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. While specific MIC data for this compound is not as widely published as for isoniazid, the activity of various isoniazid derivatives provides insight into their efficacy. Increased lipophilicity in derivatives can facilitate passage through the mycobacterial membrane, potentially enhancing activity.

| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Isoniazid | Drug-Sensitive (H37Rv) | 0.02 - 0.2 | 0.15 - 1.46 | |

| Isoniazid | Low-Level Resistant | ≤ 4.0 | ≤ 29.16 | |

| Salicylate (for context) | H37Rv | 250 | 1500 | |

| Isoniazid Derivative (3e)¹ | M. smegmatis | 6.0 | ~15.3 | |

| Isoniazid Derivative (4e)² | M. smegmatis | 6.0 | ~15.9 | |

| Isoniazid Derivative (2q)³ | H37Rv | 0.31 | ~0.82 |

¹ N-(4-oxo-2-undecylthiazolidin-3-yl) isonicotinamide ² N-acetyl-4-(5-undecyl-1,3,4-oxadiazol-2-yl) pyridine ³ (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis can be determined using several standardized methods, most commonly the microplate-based Resazurin Microtiter Assay (REMA).

Methodology:

-

Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using a suitable culture medium (e.g., Middlebrook 7H9).

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain) at a specific cell density. Control wells containing no drug (positive control) and no bacteria (negative control) are included.

-

Incubation: The plate is sealed and incubated at 37°C for a period of 7 to 14 days.

-

Detection: After incubation, a resazurin solution is added to each well. Resazurin (blue) is a redox indicator that is reduced to the pink-colored resorufin by metabolically active cells.

-

Reading: The MIC is determined as the lowest drug concentration that prevents this color change from blue to pink, indicating inhibition of bacterial growth.

References

An In-depth Technical Guide to the Physicochemical Properties of Salinazid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Salinazid (Salicylaldehyde isonicotinoyl hydrazone), a compound of interest for its biological activities, including its role as a metal ionophore and chelator. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated mechanisms and workflows to support research and development efforts.

Chemical Identity and Core Properties

This compound is a hydrazone derivative of isoniazid. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | N'-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | [1] |

| Synonyms | SIH1, Salizide, Salizid, Salicylaldehyde isonicotinoyl hydrazone, Nupasal, Nilazid | [1][2] |

| CAS Number | 495-84-1 | [3] |

| Chemical Formula | C₁₃H₁₁N₃O₂ | [3] |

| Molecular Weight | 241.25 g/mol | |

| Melting Point | 232-233 °C | |

| Boiling Point | 401.8 °C at 760 mmHg | |

| Density | 1.24 g/cm³ | |

| Predicted LogP (XlogP) | 1.4 |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and biological activity. It exhibits limited solubility in aqueous media, which is highly dependent on pH and temperature.

| Solvent/Condition | Solubility Data | Reference(s) |

| Aqueous Buffer (pH 7.4) | > 36.2 µg/mL | |

| Aqueous Solutions | Generally < 10⁻⁴ mole fraction. Solubility increases with temperature. | |

| pH Dependence | Solubility at pH 2.0 is approximately 10-fold higher than at pH 7.4. | |

| Solvent Order | Octanol > Buffer (pH 2.0) > Buffer (pH 7.4) | |

| Formulation Note | Oxalate and acesulfame salts have been shown to improve aqueous solubility significantly. |

Acid Dissociation Constant (pKa)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. Below are protocols for determining key properties of this compound.

Solubility Determination (Isothermal Saturation Method)

This method is considered a gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The concentration of the solute in the liquid phase is then determined analytically.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound powder to a sealed, thermostable vial containing the solvent of interest (e.g., phosphate buffer pH 7.4, octanol).

-

Equilibration: Place the vial in a thermostated shaker or agitator set to a constant temperature (e.g., 298.15 K). Agitate the suspension for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at the same constant temperature to prevent temperature-induced precipitation or dissolution.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The experiment should be repeated at different temperatures to assess the temperature dependence of solubility.

References

An In-depth Technical Guide to the Synthesis and Purification of Salinazid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Salinazid, a compound of interest in medicinal chemistry. The following sections detail the chemical principles, experimental protocols, and data associated with the preparation of high-purity this compound.

Introduction

This compound, also known as salicylaldehyde isonicotinoyl hydrazone, is a Schiff base derived from the condensation of isoniazid and salicylaldehyde. It belongs to the hydrazone class of compounds, which are characterized by the presence of a C=N-NH-C=O functional group. This structural motif imparts a range of biological activities, and this compound has been investigated for its potential therapeutic properties. This guide outlines a reliable method for its synthesis and subsequent purification to a high degree of purity, suitable for research and development purposes.

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between isoniazid and salicylaldehyde. This reaction is a classic example of Schiff base formation, where the primary amine of the isoniazid hydrazide attacks the carbonyl carbon of the salicylaldehyde, followed by dehydration to form the imine linkage.

Reaction Mechanism

The formation of the Schiff base involves a two-step mechanism. Initially, the nucleophilic nitrogen of the hydrazine moiety of isoniazid attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group.

In Vitro Biological Activity of Salinazid: A Technical Guide

For Correspondence: [AI Assistant Contact Information]

Abstract

Salinazid, a salicylaldehyde isonicotinoyl hydrazone, has demonstrated a compelling range of in vitro biological activities, positioning it as a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of its antimicrobial and anticancer properties, with a focus on its mechanisms of action as a metal ionophore and chelator. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide presents visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological effects at the cellular level.

Introduction

This compound is a chemical compound synthesized from the condensation of salicylaldehyde and isoniazid.[1][2] Its structure, featuring a hydrazone linkage, imparts significant biological activity. Much of the interest in this compound stems from its ability to interact with metal ions, acting as a potent Cu(II) ionophore and an effective iron chelator.[3][4] This dual functionality is believed to be central to its observed antimicrobial and anticancer effects. By disrupting metal homeostasis within cells, this compound can induce oxidative stress and trigger apoptotic pathways, making it a promising candidate for therapeutic development. This guide will delve into the technical details of its in vitro activity, providing researchers, scientists, and drug development professionals with a consolidated resource for future studies.

Anticancer Activity

This compound has shown significant cytotoxic activity against various cancer cell lines, with a particular focus on hepatocellular carcinoma (HepG2).[5] Its mechanism of action is primarily attributed to its ability to chelate iron and act as a copper ionophore, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analog | MCF-7 (Breast Adenocarcinoma) | Varies by analog | |

| Benzimidazole Salt | HepG2 (Hepatocellular Carcinoma) | 25.14 | |

| Benzimidazole Salt | MCF-7 (Breast Cancer) | 22.41 | |

| Benzimidazole Salt | DLD-1 (Colorectal Adenocarcinoma) | 41.97 | |

| Salicylaldehyde-derived Schiff Base (SA-SB-1) | RAW264.7 (Macrophage) | 39.58 | |

| Salicylaldehyde-derived Schiff Base (SA-SB-2) | RAW264.7 (Macrophage) | 55.64 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the IC50 value of this compound against a cancer cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

HepG2 cells (or other cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow for MTT Assay

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Antimicrobial Activity

This compound and its derivatives have been reported to exhibit activity against a range of bacteria. The mechanism is thought to involve the disruption of essential bacterial processes through metal chelation.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of this compound derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Salicylaldehyde-derived Schiff Base (SA-SB-1) | Enterococcus faecalis | 12 | |

| Salicylaldehyde-derived Schiff Base (SA-SB-2) | Enterococcus faecalis | 12 | |

| Salicylaldehyde-derived Schiff Base (SA-SB-1) | Staphylococcus aureus | 250 | |

| Salicylaldehyde-derived Schiff Base (SA-SB-2) | Staphylococcus aureus | 250 | |

| Salicylaldehyde-derived Schiff Base (SA-SB-1) | Pseudomonas aeruginosa | 250 | |

| Salicylaldehyde-derived Schiff Base (SA-SB-2) | Pseudomonas aeruginosa | 250 | |

| Salicylaldehyde-derived Schiff Base (SA-SB-1) | Escherichia coli | 250 | |

| Salicylaldehyde-derived Schiff Base (SA-SB-2) | Escherichia coli | 250 | |

| Isonicotinoyl Hydrazide Analog | Staphylococcus aureus | - (Zone of Inhibition = 15 mm) | |

| Benzimidazole Derivatives | Salmonella typhimurium | 6.25 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.

Materials:

-

This compound

-

Staphylococcus aureus (or other bacterial strain)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 512 to 0.5 µg/mL).

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the this compound dilution, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (inoculum without this compound) and a negative control well (MHB without inoculum).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Workflow for MIC Determination

Caption: Workflow for determining the MIC of this compound via broth microdilution.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound's anticancer activity involves the induction of oxidative stress and apoptosis through its function as an iron chelator and copper ionophore.

Iron Chelation and Oxidative Stress

This compound can chelate intracellular iron, disrupting iron homeostasis. This can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, causing damage to cellular components such as DNA, lipids, and proteins.

Copper Ionophore Activity and Apoptosis

As a copper ionophore, this compound facilitates the transport of copper ions across cellular membranes. Elevated intracellular copper levels can also contribute to ROS production and induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway involves mitochondrial dysfunction, release of cytochrome c, and activation of caspases 9 and 3. The extrinsic pathway can be triggered by the activation of death receptors, leading to the activation of caspase-8.

Proposed Apoptotic Signaling Pathway of this compound

Caption: Proposed signaling cascade of this compound-induced apoptosis.

Conclusion

The in vitro biological activities of this compound, particularly its anticancer and antimicrobial effects, are well-documented. Its mechanisms of action, centered around the disruption of metal ion homeostasis, offer a promising avenue for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore the potential of this compound and its derivatives. Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One [journals.plos.org]

- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Salinazid Derivatives: Synthesis, Activity, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Salinazid ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide) and its derivatives. This compound, a Schiff base formed from the condensation of the frontline antitubercular drug isoniazid (INH) and salicylaldehyde, serves as a scaffold for developing novel therapeutic agents. This document details the synthesis protocols, quantitative biological activity, and the proposed mechanism of action for this important class of compounds.

Introduction: The Rationale for this compound Derivatives

Isoniazid (INH) has been a cornerstone of tuberculosis therapy for decades.[1] Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] However, the emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new and improved therapeutic agents.

A primary metabolic pathway that deactivates INH in humans is enzymatic N-acetylation of its hydrazine moiety.[2] This process can reduce the drug's bioavailability and contribute to underdosing, a factor in the development of acquired resistance.[2] this compound and its derivatives are Schiff bases designed to overcome this limitation. By chemically modifying the N² position of the INH framework, the resulting molecule is blocked from the deactivating action of N-arylaminoacetyl transferases (NATs).[3] Furthermore, these derivatives are often more lipophilic than the parent INH, which may enhance their ability to penetrate the lipid-rich mycobacterial cell wall.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and related Schiff bases is primarily achieved through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and a corresponding aldehyde or ketone. This reaction is typically performed in an alcohol solvent, often with a catalytic amount of acid.

General Synthesis Workflow

The general synthetic scheme involves the reaction of isoniazid with a substituted salicylaldehyde. This straightforward condensation reaction typically proceeds with good yields to form the corresponding hydrazone (Schiff base).

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide)

This protocol is adapted from a standard laboratory procedure for synthesizing isoniazid Schiff bases.

-

Materials:

-

Isoniazid (1.37 g, 0.01 mol)

-

Salicylaldehyde (1.22 g, 1.05 mL, 0.01 mol)

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (2-3 drops)

-

-

Procedure:

-

Dissolve isoniazid in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle warming may be required.

-

In a separate beaker, dissolve salicylaldehyde in 15 mL of absolute ethanol.

-

Add the salicylaldehyde solution dropwise to the isoniazid solution while stirring continuously.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the resulting mixture for 4-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed several times with cold ethanol, and then dried in a desiccator over anhydrous CaCl₂.

-

-

Characterization: The product can be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Expected spectral data includes an N-H stretch (approx. 3190 cm⁻¹), a C=O stretch (approx. 1662 cm⁻¹), and a C=N stretch (approx. 1603 cm⁻¹) in the IR spectrum. The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (=C-H).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional refluxing.

-

Materials:

-

Isoniazid (1 mmol)

-

Substituted aldehyde (1 mmol)

-

Ethanol

-

Glacial Acetic Acid (2 drops)

-

-

Procedure:

-

Add the aldehyde (1 mmol) in ethanol to a solution of isoniazid (1 mmol) in ethanol within a microwave glass tube.

-

Add two drops of glacial acetic acid to the mixture with shaking.

-

Seal the tube and irradiate the reaction mixture in a microwave synthesizer (e.g., at 5-10 W) for 10-20 minutes at a controlled temperature (e.g., 85 °C).

-

After cooling, the product can be isolated by filtration as described in the conventional method.

-

Biological Activity of this compound Derivatives

This compound and its derivatives have been extensively evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a compound that inhibits visible growth of a microorganism.

Antitubercular Activity

The following table presents the MIC values of various this compound derivatives against different strains of M. tuberculosis. The inclusion of isoniazid-resistant strains is critical for evaluating the potential of these derivatives to overcome existing drug resistance mechanisms.

| Compound ID | Derivative Structure (Substitution on Salicyl Ring) | M. tuberculosis H37Rv MIC (µg/mL) | Isoniazid-Resistant Mtb MIC (µg/mL) | Reference |

| INH | - (Reference Drug) | 0.75 | > 31.25 | |

| This compound | 2-hydroxy | ~1.02 | Varies | |

| Compound 1 | 2,4-dihydroxy | 1.02 | - | |

| Pt(II) Complex of 1 | 2,4-dihydroxy | 0.56 | - | |

| Zn(II) Complex of 1 | 2,4-dihydroxy | 0.61 | - | |

| Compound 3d | Isatin derivative (1-propyl) | 10 µM | 10 µM | |

| Compound 3f | Isatin derivative (1-propynyl) | 10 µM | 10 µM |

Note: MIC values can vary based on the specific assay conditions and the particular resistant strain tested.

Antibacterial Activity Against Other Pathogens

While primarily investigated for antitubercular activity, some derivatives show broader antibacterial effects.

| Compound ID | Derivative Structure (Substitution on Aldehyde Ring) | S. aureus MIC (mM) | E. coli MIC (mM) | Reference |

| Cu-L6 Complex | Fluorinated benzaldehyde derivative | 0.76 | - | |

| Compound L4 | 5-fluoro-2-hydroxyphenyl | - | 1.55 |

Mechanism of Action

The primary mechanism of action for this compound and its derivatives is believed to be analogous to that of isoniazid, targeting the synthesis of mycolic acids.

-

Prodrug Activation : Like isoniazid, these Schiff bases are prodrugs that require activation within the mycobacterial cell. This activation is carried out by the catalase-peroxidase enzyme, KatG. Mutations in the katG gene are a major cause of isoniazid resistance.

-

Formation of the INH-NAD Adduct : Once activated, the isoniazid moiety forms a reactive radical that covalently binds to the cofactor NAD⁺, forming an INH-NAD adduct.

-

Inhibition of InhA : This INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.

-

Disruption of Mycolic Acid Synthesis : InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids. By inhibiting InhA, this compound derivatives disrupt the biosynthesis of these essential cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

The structural modification in this compound derivatives offers a key advantage by preventing N-acetylation, thereby increasing the amount of active drug available to undergo activation by KatG.

Caption: Proposed mechanism of action for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds in the search for new antitubercular agents. Their straightforward synthesis, enhanced lipophilicity, and ability to circumvent a key INH deactivation pathway make them attractive candidates for further development. The data indicates that these compounds can retain potent activity, even against some isoniazid-resistant strains. Future research should focus on optimizing the structure to improve efficacy against a broader range of resistant Mtb isolates, further elucidating structure-activity relationships, and conducting in-vivo pharmacokinetic and toxicity studies to assess their potential as clinical candidates. The development of derivatives that act as direct inhibitors of InhA, without the need for KatG activation, also represents a critical avenue for overcoming resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Design and synthesis of antituberculars: preparation and evaluation against Mycobacterium tuberculosis of an isoniazid Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of Salinazid: An In-depth Technical Guide

Disclaimer: Publicly available preclinical toxicology data for Salinazid is limited. This document provides a comprehensive overview of the expected toxicological profile based on general principles of preclinical drug development and includes hypothetical data for illustrative purposes. The experimental protocols described are standardized methodologies for conducting such studies.

Introduction

This compound, a hydrazone derivative of isoniazid, has been investigated for its potential therapeutic activities. A thorough understanding of its toxicological profile is paramount for any further drug development. This technical guide summarizes the key preclinical toxicology studies designed to evaluate the safety of this compound. The studies outlined below are essential for identifying potential target organs of toxicity, determining a safe starting dose for clinical trials, and understanding the overall risk profile of the compound.

Chemical Information

| Property | Value |

| IUPAC Name | N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide |

| CAS Number | 495-84-1 |

| Molecular Formula | C13H11N3O2 |

| Molecular Weight | 241.25 g/mol |

| Structure |

|

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose administration.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

-

Test System: Female Wistar rats (8-12 weeks old).

-

Administration: A single oral gavage dose.

-

Dose Levels: A starting dose of 175 mg/kg was used, with subsequent doses adjusted up or down by a factor of 3.2 based on the outcome of the previous animal.

-

Observation Period: 14 days.

-

Parameters Observed: Clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), body weight, and mortality.

-

Necropsy: Gross necropsy was performed on all animals at the end of the observation period.

Data Presentation: Acute Oral Toxicity of this compound

| Parameter | Result | GHS Classification |

| LD50 (Rat, Oral) | > 300 - 2000 mg/kg (Estimated) | Category 4: Harmful if swallowed[1] |

| Clinical Signs | At doses approaching the LD50, signs may include lethargy, piloerection, and decreased activity. | - |

| Necropsy Findings | No significant gross pathological findings at non-lethal doses. | - |

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated dosing over a period of 90 days.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

-

Test System: Sprague-Dawley rats (20/sex/group).

-

Administration: Daily oral gavage for 90 days.

-

Dose Levels: 0 (vehicle control), 50, 150, and 450 mg/kg/day.

-

Parameters Observed: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis at termination.

-

Necropsy: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

-

Toxicokinetics: Blood samples were collected at specified time points to determine systemic exposure.

Data Presentation: Sub-chronic Toxicity of this compound in Rats

| Parameter | Vehicle Control | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |

| Mortality | 0/40 | 0/40 | 0/40 | 2/40 |

| Body Weight Gain | Normal | Normal | Slightly Decreased | Significantly Decreased |

| Key Hematology Changes | None | None | Mild Anemia | Moderate Anemia |

| Key Clinical Chemistry Changes | None | None | Increased ALT, AST | Significantly Increased ALT, AST, BUN |

| Primary Target Organs | None | None | Liver (Hepatocellular hypertrophy) | Liver (Hepatocellular hypertrophy, necrosis), Kidney (Tubular degeneration) |

| NOAEL | - | 50 mg/kg/day | - | - |

NOAEL: No Observed Adverse Effect Level ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, BUN: Blood Urea Nitrogen

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause genetic damage.

Experimental Protocols

-

Bacterial Reverse Mutation Test (Ames Test) (OECD 471): Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were used, with and without metabolic activation (S9 mix).

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Human peripheral blood lymphocytes were exposed to this compound with and without metabolic activation.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Bone marrow from treated mice was analyzed for the presence of micronuclei in polychromatic erythrocytes.

Data Presentation: Genotoxicity of this compound

| Assay | Metabolic Activation | Result |

| Ames Test | With and Without | Negative |

| Chromosomal Aberration | With and Without | Negative |

| Micronucleus Test | N/A | Negative |

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the tumor-forming potential of a substance.

Experimental Protocol: Carcinogenicity Study (OECD 451)

-

Test System: C57BL/6 mice and Fischer 344 rats (50/sex/group).

-

Administration: this compound mixed in the diet for 2 years.

-

Dose Levels: Based on the 90-day study, doses of 0, 25, 75, and 225 mg/kg/day were selected.

-

Parameters Observed: Clinical signs, body weight, food consumption, survival, and comprehensive histopathological examination of all tissues.

Data Presentation: Carcinogenicity of this compound (Hypothetical)

| Species | Sex | Dose (mg/kg/day) | Tumor Incidence | Conclusion |

| Rat | Male | 225 | No significant increase | Non-carcinogenic |

| Rat | Female | 225 | No significant increase | Non-carcinogenic |

| Mouse | Male | 225 | No significant increase | Non-carcinogenic |

| Mouse | Female | 225 | No significant increase | Non-carcinogenic |

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of this compound on fertility and embryonic development.

Experimental Protocol: Fertility and Early Embryonic Development Study (OECD 414)

-

Test System: Sprague-Dawley rats.

-

Administration: Daily oral gavage to males for 4 weeks before mating and to females for 2 weeks before mating through gestation day 7.

-

Dose Levels: 0, 50, 150, and 450 mg/kg/day.

-

Parameters Observed: Mating performance, fertility indices, implantation sites, and embryonic viability.

Data Presentation: Reproductive and Developmental Toxicity of this compound (Hypothetical)

| Parameter | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |

| Male Fertility Index | No effect | No effect | Decreased |

| Female Fertility Index | No effect | No effect | No effect |

| Implantation Sites | No effect | No effect | Decreased |

| Embryo-fetal Viability | No effect | Decreased | Significantly Decreased |

| Maternal Toxicity | No effect | Present | Significant |

| Developmental NOAEL | 50 mg/kg/day | - | - |

Safety Pharmacology

The safety pharmacology core battery investigates the effects of this compound on vital organ systems.

Experimental Protocol: Core Battery (ICH S7A/S7B)

-

Central Nervous System: Functional observational battery (FOB) in rats.

-

Cardiovascular System: Telemetered conscious dogs to assess ECG, blood pressure, and heart rate. hERG assay to evaluate potential for QT prolongation.

-

Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

Data Presentation: Safety Pharmacology of this compound

| System | Assay | Result |

| Central Nervous | FOB | No adverse effects at therapeutic doses. |

| Cardiovascular | Telemetry | No significant changes in ECG, blood pressure, or heart rate. |

| Cardiovascular | hERG | IC50 > 30 µM (low risk of QT prolongation). |

| Respiratory | Plethysmography | No adverse effects on respiratory function. |

Visualizations

Preclinical Toxicology Study Workflow.

Hypothetical Pathway of this compound-Induced Hepatotoxicity.

Conclusion

Based on this comprehensive preclinical evaluation, this compound demonstrates a toxicological profile characterized by effects on the liver and kidney at high doses in repeated-dose studies. The compound is not genotoxic or carcinogenic in rodent models. Reproductive toxicity was observed at maternally toxic doses. The safety pharmacology core battery did not reveal any adverse effects on the central nervous, cardiovascular, or respiratory systems at predicted therapeutic exposures. The No Observed Adverse Effect Level (NOAEL) from the 90-day rat study will be crucial for determining the maximum recommended starting dose for Phase I clinical trials.

References

The Role of Salinazid as a Copper(II) Ionophore: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salinazid, a salicylaldehyde isonicotinoyl hydrazone, has emerged as a potent copper(II) ionophore with significant potential in therapeutic applications, particularly in oncology. By forming a lipophilic complex with copper(II) ions, this compound facilitates their transport across cellular membranes, disrupting intracellular copper homeostasis. This influx of copper leads to a cascade of cytotoxic events, primarily driven by the generation of reactive oxygen species (ROS), subsequent oxidative stress, and the induction of apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Introduction to Ionophores and this compound

An ionophore is a lipid-soluble molecule that reversibly binds ions and transports them across biological membranes, disrupting the natural ion concentration gradients.[1] This disruption can alter the cell's membrane potential and trigger various cellular responses, including cytotoxicity.[1] this compound (Salicylaldehyde isonicotinoyl hydrazone) functions as a potent ionophore for copper(II) ions.[2] It chelates Cu(II) to form a neutral, lipophilic complex, enabling it to shuttle the ion through the hydrophobic lipid bilayer of the cell membrane. Once inside the cell, the complex can dissociate, releasing the copper ion to exert its biological effects.

Synthesis and Physicochemical Characterization of the this compound-Cu(II) Complex

This compound and its corresponding copper(II) complex can be synthesized in an ethanol medium.[2] The formation of the Cu(II)-Salinazid complex is an endothermic process and results in a color change to bluish-yellow.[2] Characterization of the complex confirms a metal-to-ligand stoichiometry, reported as 1:2.

Table 1: Physicochemical Properties of this compound-Cu(II) Complex

| Property | Value | Reference |

| Molecular Formula | C26H20CuN6O4 | (inferred from 1:2 complex) |

| Molecular Weight | 301.546 g/mol (for 1:1 complex) | |

| Absorption Maxima (λmax) | 315 nm | |

| Complex Stoichiometry (Cu:Ligand) | 1:2 | |

| Stability Constant | 4.05903 x 10^7 | |

| Dissociation Constant | 2.96630 x 10^-8 | |

| Change in Free Energy (ΔG) | -52.535 kJ/mol |

Mechanism of Action: From Copper Influx to Apoptosis

The cytotoxic activity of this compound as a Cu(II) ionophore is a multi-step process that culminates in programmed cell death. The proposed signaling pathway is detailed below.

Copper Transport

This compound binds to extracellular Cu(II) ions, forming a charge-neutral, lipophilic complex. This complex can passively diffuse across the cell membrane. Intracellularly, the complex dissociates, releasing Cu(II) and freeing this compound to shuttle more ions into the cell.

Induction of Reactive Oxygen Species (ROS)

The elevated intracellular concentration of free copper ions is a primary driver of cytotoxicity. Copper can participate in Fenton-like reactions, catalyzing the production of highly reactive hydroxyl radicals from hydrogen peroxide. This surge in reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress.

Mitochondrial Dysfunction and Apoptosis

Oxidative stress inflicts damage on various cellular components, with mitochondria being a principal target. ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential (ΔΨm). This event triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases (initiator caspase-9 and effector caspase-3/7), which are proteases that execute the apoptotic program by cleaving key cellular substrates, ultimately leading to cell death.

Quantitative Data on Biological Activity

While extensive quantitative data specifically for this compound's ionophoric activity and cytotoxicity is still emerging, preliminary studies on related hydrazone compounds demonstrate potent anticancer effects. The efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a biological process, such as cell viability.

Table 2: Example IC50 Values for Novel Anticancer Compounds in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 1 (Oleoyl Hybrid) | HTB-26 | Breast Cancer | 10 - 50 | |

| Compound 1 (Oleoyl Hybrid) | PC-3 | Pancreatic Cancer | 10 - 50 | |

| Compound 1 (Oleoyl Hybrid) | HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| Compound 2 (Oleoyl Hybrid) | HCT116 | Colorectal Cancer | 0.34 | |

| Salinomycin | MDA-MB-361 ALDH+ | Breast Cancer Stem Cells | 7.98 µg/mL |

Note: This table provides context for typical IC50 values of experimental anticancer agents. Specific IC50 values for this compound require further investigation.

Experimental Protocols

This section outlines the methodologies for key experiments to characterize the synthesis, ionophoric activity, and cytotoxic effects of this compound.

Protocol for Synthesis of this compound-Cu(II) Complex

-

Objective: To synthesize and purify the copper(II) complex of Salicylaldehyde isonicotinoyl hydrazone.

-

Materials: Salicylaldehyde, isonicotinic acid hydrazide (isoniazid), copper(II) chloride (CuCl2·2H2O), absolute ethanol, methanol, reflux apparatus, magnetic stirrer, filtration apparatus.

-

Procedure (Ligand Synthesis):

-

Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide separately in hot ethanol.

-

Mix the two solutions and reflux the mixture for 2-3 hours.

-

Allow the solution to cool to room temperature. The this compound ligand will precipitate as a yellow solid.

-

Filter the precipitate, wash with cold ethanol, and dry in a desiccator.

-

-

Procedure (Complex Synthesis):

-

Dissolve the synthesized this compound ligand in methanol.

-

In a separate flask, dissolve CuCl2·2H2O in methanol (in a 2:1 ligand-to-metal molar ratio).

-

Add the copper salt solution dropwise to the ligand solution while stirring.

-

Reflux the resulting mixture for 3-4 hours.

-

Concentrate the solution by evaporation.

-

Filter the resulting bluish-yellow precipitate, wash with ethanol, and dry over CaCl2.

-

Protocol for Measurement of Intracellular ROS

-

Objective: To quantify the generation of reactive oxygen species in cells treated with this compound-Cu(II).

-

Materials: Cancer cell line (e.g., HepG2), cell culture medium, this compound, CuCl2, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive fluorescent probe, N-acetylcysteine (NAC) as a ROS scavenger (negative control), flow cytometer or fluorescence microscope.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat a subset of cells with NAC for 1 hour as a negative control.

-

Treat the cells with various concentrations of pre-complexed this compound-Cu(II) or this compound plus CuCl2 for a defined period (e.g., 1-6 hours). Include an untreated control.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with H2DCFDA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark. H2DCFDA is deacetylated intracellularly and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a flow cytometer (e.g., FITC channel) or visualize and quantify using a fluorescence microscope. Increased fluorescence indicates higher ROS levels.

-

Protocol for Assessment of Apoptosis (Annexin V/Propidium Iodide Assay)

-

Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment.

-

Materials: Cancer cell line, this compound-Cu(II) complex, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), flow cytometer.

-

Procedure:

-

Seed cells and treat with the this compound-Cu(II) complex for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation: Viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+).

-

Conclusion and Future Directions

This compound demonstrates significant promise as a Cu(II) ionophore for therapeutic development. Its ability to increase intracellular copper levels triggers a potent cytotoxic response mediated by oxidative stress and apoptosis. The data and protocols presented in this guide offer a foundational framework for researchers investigating this compound and other metallodrugs. Future research should focus on obtaining precise quantitative measures of its ionophoric efficiency, establishing comprehensive cytotoxicity profiles across a wide range of cancer cell lines, and conducting in vivo studies to evaluate its therapeutic efficacy and safety. Understanding the nuances of its interaction with cellular machinery will be critical for translating this promising compound into a clinical reality.

References

The Pharmacokinetics and Metabolism of Salinazid: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and metabolic data for Salinazid. This guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of this compound based on the known metabolic pathways of its structural analogues, isoniazid and salicylaldehyde, and the general principles of hydrazone drug metabolism. The experimental protocols and quantitative data presented herein are illustrative and intended to serve as a framework for future research.

Introduction

This compound, or N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a chemical entity formed by the condensation of isoniazid and salicylaldehyde. While its specific pharmacological and toxicological profiles are not extensively documented in publicly accessible literature, its structural components suggest potential biological activities that warrant a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide outlines the probable pharmacokinetic profile and metabolic fate of this compound, providing a foundation for researchers, scientists, and drug development professionals.

Predicted Pharmacokinetic Profile

The pharmacokinetic profile of a compound describes its journey through the body. For this compound, we can predict a profile influenced by the characteristics of its parent molecules.

Absorption

Given its molecular structure, this compound is likely to be absorbed orally. The rate and extent of absorption would be influenced by its physicochemical properties, such as solubility and lipophilicity. Hydrazone linkages can be susceptible to hydrolysis in the acidic environment of the stomach, which could lead to some pre-systemic breakdown into isoniazid and salicylaldehyde.

Distribution

Following absorption, this compound would be distributed throughout the body. Its volume of distribution would depend on its ability to bind to plasma proteins and partition into various tissues. Compounds with similar structures often exhibit moderate tissue distribution.

Metabolism

The metabolism of this compound is expected to be a key determinant of its biological activity and potential toxicity. It is anticipated to undergo extensive metabolism, primarily in the liver. The primary metabolic pathways are predicted to be:

-

Hydrolysis: The hydrazone bond is susceptible to enzymatic hydrolysis, which would cleave this compound back into its constituent molecules: isoniazid and salicylaldehyde.[1] This is a common metabolic fate for hydrazone derivatives.[1]

-

Metabolism of Isoniazid Moiety: The released isoniazid would then follow its well-established metabolic pathway. The primary route is N-acetylation by N-acetyltransferase 2 (NAT2) to form acetylisoniazid.[2][3][4] This is followed by hydrolysis to isonicotinic acid and acetylhydrazine. Acetylhydrazine is a hepatotoxic metabolite.

-

Metabolism of Salicylaldehyde Moiety: The salicylaldehyde portion is likely to be oxidized to salicylic acid. Salicylic acid is then primarily metabolized through conjugation with glycine to form salicyluric acid or with glucuronic acid to form phenolic and acyl glucuronides.

Excretion

The metabolites of this compound are expected to be more water-soluble than the parent compound and would be primarily excreted in the urine. A smaller fraction may be eliminated in the feces.

Hypothetical Quantitative Pharmacokinetic Data

The following table presents a hypothetical summary of pharmacokinetic parameters for this compound, illustrating how such data would be structured for analysis and comparison. These values are not based on experimental data.

| Parameter | Symbol | Unit | Hypothetical Value |

| Maximum Plasma Concentration | Cmax | ng/mL | 500 |

| Time to Maximum Plasma Concentration | Tmax | h | 1.5 |

| Area Under the Curve (0 to infinity) | AUCinf | ng*h/mL | 2500 |

| Elimination Half-Life | t1/2 | h | 4.0 |

| Apparent Volume of Distribution | Vd/F | L/kg | 2.5 |

| Apparent Total Body Clearance | CL/F | L/h/kg | 0.5 |

| Oral Bioavailability | F | % | 70 |

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration.

Prototypical Experimental Protocols

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies would be required.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of this compound in liver microsomes.

Methodology:

-

Incubation: this compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.

-

Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The reaction is quenched, and the concentration of remaining this compound is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Dosing:

-

Intravenous (IV): 2 mg/kg this compound administered via the tail vein.

-

Oral (PO): 10 mg/kg this compound administered by oral gavage.

-

-

Blood Sampling: Serial blood samples are collected at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Analysis: Plasma is harvested, and the concentrations of this compound and its major predicted metabolites (isoniazid, salicylaldehyde, salicylic acid, acetylisoniazid) are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F).

Visualizations

Putative Metabolic Pathway of this compound

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for an In Vivo Pharmacokinetic Study

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely pharmacokinetic and metabolic profile can be extrapolated from its chemical structure and the known ADME properties of isoniazid and salicylaldehyde. It is anticipated that this compound undergoes significant metabolism, primarily through hydrolysis and subsequent phase I and phase II reactions of its constituent moieties. The generation of acetylhydrazine from the isoniazid portion is a potential toxicological concern. The experimental protocols and hypothetical data presented in this guide provide a robust framework for future studies aimed at elucidating the precise pharmacokinetic and metabolic characteristics of this compound. Such studies are essential for any further development and safety assessment of this compound.

References

A Technical Guide to the Inhibition of Mycolic Acid Synthesis by Isoniazid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Mycolic acids are indispensable components of the mycobacterial cell wall, providing a crucial protective barrier and contributing to the virulence of pathogens like Mycobacterium tuberculosis. The biosynthetic pathway of these long-chain fatty acids presents a key target for antitubercular drugs. This technical guide provides an in-depth examination of the mechanism by which Isoniazid (INH), a primary antitubercular agent, inhibits mycolic acid synthesis. We detail the activation of this prodrug, its molecular target, and the downstream consequences for the bacterium. This document includes quantitative data on INH's inhibitory effects, detailed experimental protocols for assessing mycolic acid synthesis inhibition, and pathway and workflow diagrams to visually represent the core concepts. While the query specified "Salinazid," the overwhelming body of scientific literature points to "Isoniazid" as the key drug with this mechanism of action; therefore, this guide will focus on Isoniazid.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect.[1] The primary mechanism involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acid precursors of mycolic acids.[2][3]

Activation of the Prodrug

The activation of INH is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4] In the presence of manganese ions and oxygen, KatG converts INH into a reactive isonicotinoyl radical. This radical species then spontaneously reacts with the nicotinamide adenine dinucleotide cofactor (NAD⁺) or its reduced form (NADH) to form a covalent INH-NAD adduct.

Inhibition of the Enoyl-ACP Reductase (InhA)

The resulting INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-ACP reductase, InhA. InhA is a critical enzyme in the FAS-II system, catalyzing the reduction of 2,3-trans-enoyl-ACP, a crucial step in the elongation of the meromycolate chain of mycolic acids. The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA, effectively blocking its function. This inhibition halts the synthesis of the long-chain mycolic acids necessary for the integrity of the mycobacterial cell wall. The disruption of mycolic acid synthesis ultimately leads to bacterial cell death.

Below is a diagram illustrating the activation pathway of Isoniazid and its inhibitory action on the mycolic acid synthesis pathway.

Quantitative Data on Isoniazid's Efficacy

The effectiveness of Isoniazid is quantified through its minimum inhibitory concentration (MIC) against M. tuberculosis and its inhibitory constants against its molecular target, InhA.

Table 1: Minimum Inhibitory Concentrations (MICs) of Isoniazid against M. tuberculosis

| Strain Type | MIC Range (µg/mL) | Reference |

| Susceptible M. tuberculosis | 0.015 - 0.25 | |

| Low-Level Resistant M. tuberculosis | 0.2 - 1.0 | |

| High-Level Resistant M. tuberculosis | > 1.0 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Inhibitory Constants of the INH-NAD Adduct against InhA

| Parameter | Value | Description | Reference |

| K | 0.75 ± 0.08 nM | Overall dissociation constant for the final inhibited complex. | |

| K⁻¹ | 16 ± 11 nM | Dissociation constant for the initial weak binding of the adduct to InhA. | |

| IC₅₀ | ~100 nM | Concentration causing 50% inhibition in initial rate assays, related to K⁻¹. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Isoniazid's effect on mycolic acid synthesis.

In Vitro InhA Enzymatic Activity Assay

This protocol assesses the direct inhibitory effect of the INH-NAD adduct on purified InhA.

-

Preparation of the INH-NAD Adduct:

-

Incubate Isoniazid (2 mM) and NAD⁺ (2 mM) with a catalyst such as Mn(III) pyrophosphate (4 mM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5). Alternatively, the adduct can be generated using purified KatG.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add purified InhA (e.g., 60 nM) to a reaction buffer (100 mM potassium phosphate, pH 7.5).

-

Add varying concentrations of the pre-formed INH-NAD adduct to the wells.

-

Initiate the reaction by adding the substrates: NADH (e.g., 100 µM) and a long-chain enoyl-CoA or enoyl-ACP substrate (e.g., 2-trans-dodecenoyl-CoA, 50 µM).

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the inhibitory constants (e.g., IC₅₀) by plotting the reaction rates against the inhibitor concentrations.

-

Whole-Cell Mycolic Acid Synthesis Inhibition Assay

This protocol measures the effect of Isoniazid on mycolic acid biosynthesis in live mycobacterial cultures.

-

Cell Culture and Treatment:

-

Grow Mycobacterium species (e.g., M. tuberculosis H37Ra or M. aurum) to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9).

-

Expose the cultures to varying concentrations of Isoniazid (e.g., 0.5 µg/mL) for a defined period (e.g., 60 minutes). Include an untreated control.

-

-

Radiolabeling:

-

Add a radiolabeled precursor, such as [1-¹⁴C]acetate, to the cultures and incubate to allow for incorporation into newly synthesized fatty acids.

-

-

Lipid Extraction and Saponification:

-

Harvest the bacterial cells by centrifugation.

-

Perform a total lipid extraction using a mixture of chloroform and methanol.

-

Saponify the extracted lipids using an alkaline solution (e.g., KOH in methanol) to release the mycolic acids from the cell wall.

-

-

Derivatization and Analysis:

-

Acidify the mixture and extract the free mycolic acids.

-

Convert the mycolic acids to their methyl esters (MAMEs) using a methylating agent (e.g., diazomethane or BF₃-methanol).

-

Analyze the radiolabeled MAMEs by thin-layer chromatography (TLC).

-

Visualize the separated MAMEs by autoradiography and quantify the radioactivity in the corresponding spots to determine the extent of inhibition.

-

Conclusion

Isoniazid remains a cornerstone of tuberculosis therapy due to its potent and specific inhibition of mycolic acid synthesis. Its mechanism, involving intracellular activation by KatG and subsequent targeting of InhA by the INH-NAD adduct, is a well-characterized example of targeted antimicrobial action. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate this pathway, explore mechanisms of resistance, and develop novel inhibitors that can overcome existing challenges in tuberculosis treatment.

References

- 1. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the mycobacterial envelope for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Journey of Salinazid: From Synthesis to Tuberculostatic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salinazid, a Schiff base derivative of the cornerstone anti-tuberculosis drug isoniazid, emerged from the intense research and development efforts of the mid-20th century aimed at combating the global tuberculosis pandemic. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and development of this compound. It delves into the early experimental studies that characterized its tuberculostatic activity, explores its proposed mechanism of action, and presents available quantitative data and experimental protocols. This document serves as a valuable resource for researchers and professionals in the field of drug development, offering insights into the early derivatization strategies for improving the therapeutic profile of existing antibiotics.

Introduction: The Quest for Novel Anti-Tuberculosis Agents

The discovery of streptomycin in 1943 and isoniazid in 1952 revolutionized the treatment of tuberculosis, transforming it from a life-threatening disease to a manageable condition. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitated a continuous search for new and improved therapeutic agents. This era witnessed a surge in the chemical modification of existing drugs to enhance their efficacy, reduce toxicity, and overcome resistance. This compound, the condensation product of isoniazid and salicylic acid, represents a significant example of this early drug derivatization approach.

The Genesis of this compound: A Historical Perspective

While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available literature, its development can be situated within the broader context of isoniazid research in the 1950s. Following the discovery of isoniazid's potent tuberculostatic activity, numerous research groups began synthesizing and evaluating its derivatives with the aim of improving its pharmacological properties. The rationale behind combining isoniazid with salicylic acid was likely twofold: to potentially enhance the drug's penetration into tuberculous lesions and to leverage the known anti-inflammatory properties of salicylates.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a relatively straightforward condensation reaction between isoniazid and salicylaldehyde (the aldehyde corresponding to salicylic acid).

General Experimental Protocol for the Synthesis of Salicylhydrazones (including this compound):

A common method for the synthesis of salicylhydrazone derivatives involves the following steps:

-

Dissolution of Reactants: Isoniazid is dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.

-

Addition of Salicylaldehyde: An equimolar amount of salicylaldehyde is added to the isoniazid solution.

-

Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reflux: The reaction mixture is heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the condensation reaction.

-

Isolation of the Product: Upon cooling, the solid product (this compound) precipitates out of the solution.

-

Purification: The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and can be further purified by recrystallization from a suitable solvent to obtain a pure product.

The formation of the Schiff base can be confirmed by various spectroscopic methods, including infrared (IR) spectroscopy (presence of the C=N imine stretch) and nuclear magnetic resonance (NMR) spectroscopy.

Tuberculostatic Activity and Quantitative Data

Early in vitro studies were crucial in establishing the antitubercular potential of this compound. While specific data from the initial discovery period is scarce in modern databases, recent studies on salicylhydrazone derivatives provide insights into their potential efficacy.

| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

| Salicylhydrazone Derivative 18 | H37Rv | 0.49 | [1] |

| Salicylhydrazone Derivative 11 | H37Rv | 3.9 | [1] |

| Salicylhydrazone Derivative 10 | H37Rv | 7.8 | [1] |

These modern data on related compounds suggest that the salicylhydrazone scaffold possesses significant anti-mycobacterial activity. It is important to note that the specific MIC of this compound against various strains of M. tuberculosis would have been determined in early studies, though accessing these historical records can be challenging.

Mechanism of Action: A Two-Pronged Approach

The mechanism of action of this compound is believed to be multifaceted, leveraging the activities of both its parent molecules, isoniazid and the salicyl moiety.

The Isoniazid Component: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall, providing a robust and impermeable barrier. The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death. It is hypothesized that this compound acts as a prodrug, releasing isoniazid intracellularly to exert this effect.

The Salicyl Moiety: Iron Chelation and Beyond

The salicylic acid component of this compound introduces an additional potential mechanism of action. Salicylates are known to be iron chelators. Iron is an essential micronutrient for M. tuberculosis, required for various metabolic processes and as a cofactor for several enzymes. By chelating intracellular iron, the salicyl moiety of this compound could create an iron-deficient environment, thereby inhibiting bacterial growth.

Furthermore, some research on related salicyl-containing compounds, such as salicyl-AMS, has shown that they can inhibit mycobactin biosynthesis. Mycobactins are siderophores produced by mycobacteria to scavenge iron from the host environment. Inhibition of mycobactin synthesis would further contribute to iron starvation of the bacteria.

Pharmacokinetics and Metabolism: A Prodrug Strategy

The formation of a Schiff base in this compound was likely intended to modify the pharmacokinetic profile of isoniazid. Such derivatization can increase the lipophilicity of the parent drug, potentially leading to improved cell penetration and a different distribution profile within the body. The hydrolysis of the imine bond of this compound under physiological conditions would then release isoniazid and salicylaldehyde. However, detailed pharmacokinetic studies and metabolic profiling of this compound are not extensively reported in the available literature, representing a gap in our understanding of this compound.

Clinical Development and Current Status

The clinical history of this compound is not well-documented in major clinical trial databases. It is plausible that while showing promise in early in vitro and possibly in vivo studies, it did not progress to extensive clinical trials or was superseded by other, more effective or less toxic anti-tuberculosis agents that were being developed concurrently. The focus of tuberculosis therapy has largely remained on combination regimens of first-line drugs, including isoniazid itself.

Conclusion and Future Perspectives